Crystallographic Hit Validation for PHIP2 Bromodomain vs. Regioisomer
3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one is confirmed as a crystallographic hit against the Kac binding site of the PHIP2 bromodomain, with a fully refined 1.31 Å crystal structure (PDB 5RK3). This direct experimental validation distinguishes it from the 4-amino regioisomer (CAS 5658-83-3) and other in-class analogs that have no reported PHIP2 binding data [1]. Among the 52 fragment hits identified in the SAMPL7 screen, the 3-amino-1,6-dimethyl substitution pattern represents a unique chemotype that binds on the BC loop interface of PHIP2, providing a structurally characterized starting point for fragment elaboration [2].
| Evidence Dimension | Crystallographically validated target engagement (PHIP2 bromodomain) |
|---|---|
| Target Compound Data | Confirmed binder: 1.31 Å resolution structure deposited as PDB 5RK3 (ligand UVV); Kac binding site occupancy shown via PanDDA event map [1]. |
| Comparator Or Baseline | 4-amino-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS 5658-83-3): No PDB entry, no PHIP2 binding data reported in any peer-reviewed study. |
| Quantified Difference | Exclusive structural validation; zero comparable evidence for the comparator. |
| Conditions | X-ray diffraction of PHIP2 crystals soaked with 20 mM fragment (Diamond Light Source XChem facility, I04-1 beamline). |
Why This Matters
For researchers procuring fragments for PHIP2-targeted FBDD campaigns, only the 3-amino isomer offers a verified starting point with a known binding pose, eliminating the time and cost of de novo screening.
- [1] RCSB PDB. 5RK3: PanDDA analysis group deposition -- Crystal Structure of PHIP in complex with Z1501469697. Resolution: 1.31 Å. View Source
- [2] Grosjean, H., Işık, M., Aimon, A., et al. (2022). SAMPL7 protein-ligand challenge. Journal of Computer-Aided Molecular Design, 36, 291–311. View Source
